Auriculasin
Overview
Description
Auriculasin is a prenylated isoflavone, a type of naturally occurring flavonoid. It is primarily found in the root of Flemingia philippinensis. This compound has garnered significant attention due to its multiple pharmacological effects, including its anticancer properties .
Mechanism of Action
Target of Action
Auriculasin, a prenylated flavonoid, primarily targets the B-subunit of gyrase (Gyr-B) in bacteria . Gyr-B is an enzyme that plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents.
Mode of Action
This compound interacts with its target, Gyr-B, in a competitive manner, showing high affinity for the Gyr-B active site . This interaction is achieved mostly through enthalpic interactions . The compound’s interaction with Gyr-B inhibits the enzyme’s activity, thereby disrupting bacterial DNA replication .
Biochemical Pathways
This compound’s action on Gyr-B affects the DNA replication pathway in bacteria, leading to the inhibition of bacterial growth . Additionally, this compound has been shown to promote the generation of reactive oxygen species (ROS) in a concentration-dependent manner .
Pharmacokinetics
In vitro studies have shown that this compound exhibits inhibitory effects against certain human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes . Specifically, this compound strongly inhibits UGT1A6, UGT1A8, UGT1A10, UGT2B7, CYP2C9, and CYP3A4 at a concentration of 100 μM . These enzymes play significant roles in drug metabolism, suggesting that this compound may have interactions with other drugs metabolized by these enzymes.
Result of Action
This compound’s action results in significant antibacterial effects. It has been shown to be potent against clinically isolated multidrug-resistant Escherichia coli strains . In addition, this compound promotes apoptosis, ferroptosis, and oxeiptosis in colorectal cancer cells by inducing ROS generation . This leads to the inhibition of cell viability, invasion, and clone formation, indicating that this compound has significant antitumor effects .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of ROS scavengers. For instance, when a ROS scavenger NAC is added, the effects of this compound in promoting ROS generation and inhibiting cell viability are blocked . This suggests that the efficacy of this compound can be modulated by the cellular redox environment.
Biochemical Analysis
Biochemical Properties
Auriculasin has been shown to interact with various biomolecules in biochemical reactions. It promotes the generation of reactive oxygen species (ROS) in a concentration-dependent manner . The upregulation of Keap1 and AIFM1 by this compound has been shown to enhance ROS production and inhibit tumor cell growth in colorectal cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces apoptosis in colorectal cancer (CRC) cells, leads to mitochondrial shrinkage, and increases the intracellular accumulation of Fe 2+ and MDA . This compound also inhibits the invasion and clone forming ability of CRC cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It promotes the expression of Keap1 and AIFM1, but significantly reduces the phosphorylation level of AIFM1 . Molecular docking studies have shown that noncovalent interactions between this compound and the CYPs are dominated by hydrogen bonding, π-π stacking, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
It is known that this compound promotes ROS generation in a concentration-dependent manner , suggesting that its effects may vary over time depending on its concentration.
Metabolic Pathways
This compound is involved in the generation and dysregulation of ROS and their associated signaling pathways . It is known to interact with enzymes such as Keap1 and AIFM1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Auriculasin can be synthesized through various chemical reactions involving the prenylation of isoflavones. The synthetic route typically involves the use of prenyl bromide and a base to introduce the prenyl group into the isoflavone structure. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root of Flemingia philippinensis. The extraction process includes drying the roots, grinding them into a fine powder, and using solvents like ethanol or methanol to extract this compound. The extract is then purified using techniques such as column chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Auriculasin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), base (e.g., potassium carbonate, K2CO3)
Major Products Formed:
Oxidation: Oxidative products with additional oxygen-containing functional groups.
Reduction: Reduced forms of this compound with fewer oxygen-containing functional groups.
Substitution: Substituted this compound derivatives with different functional groups.
Scientific Research Applications
Auriculasin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical behavior of prenylated isoflavones.
Biology: It is used to investigate the biological activities of prenylated isoflavones, including their antioxidant and anti-inflammatory properties.
Medicine: this compound has shown potential as an anticancer agent. It also enhances reactive oxygen species (ROS) generation to regulate colorectal cancer cell growth.
Comparison with Similar Compounds
Auriculasin is unique among prenylated isoflavones due to its potent anticancer properties. Similar compounds include:
Shikonin: Another natural product that targets ROS to exert anticancer effects.
Methyl Caffeate: A compound with similar ROS-related activities.
Ilimaquinone: Known for its ROS generation and anticancer properties.
This compound stands out due to its specific inhibition of the PI3K/Akt pathway and its ability to induce ferroptosis, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)21(28)20-22(29)17(12-30-24(16)20)14-6-8-18(26)19(27)11-14/h5-6,8-12,26-28H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEBCAMYGWGJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418510 | |
Record name | AURICULASIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60297-37-2 | |
Record name | Auriculasin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60297-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Auriculasin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060297372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AURICULASIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AURICULASIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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